REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]=[C:10]=[S:11].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[C:27]2[C:28]3[CH2:34][CH2:33][NH:32][CH2:31][C:29]=3[S:30][C:26]=2[N:25]2[C:35]([CH3:38])=[N:36][N:37]=[C:24]2[CH2:23][N:22]=1>ClCCCl>[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[C:27]2[C:28]3[CH2:34][CH2:33][N:32]([C:10](=[S:11])[NH:9][C:4]4[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=4[C:2]([F:12])([F:1])[F:13])[CH2:31][C:29]=3[S:30][C:26]=2[N:25]2[C:35]([CH3:38])=[N:36][N:37]=[C:24]2[CH2:23][N:22]=1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)N=C=S)(F)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=NCC=2N(C3=C1C1=C(S3)CNCC1)C(=NN2)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
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Type
|
CUSTOM
|
Details
|
is agitated for 4 hours and at a temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
CUSTOM
|
Details
|
Half the solvent is evaporated off with the rotary evaporator
|
Type
|
ADDITION
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Details
|
10 ml of ether is added
|
Type
|
WAIT
|
Details
|
Agitation is carried out for 20 minutes at a temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
close to 20° C.
|
Type
|
FILTRATION
|
Details
|
by filtering on frit
|
Type
|
WASH
|
Details
|
then washing with 20 ml of ether, with 20 ml of isopropyl ether and with 20 ml of isopentane
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum a cream
|
Type
|
CUSTOM
|
Details
|
is obtained (1.21 g, 78%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=NCC=2N(C3=C1C1=C(S3)CN(CC1)C(NC1=C(C=CC=C1)C(F)(F)F)=S)C(=NN2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |